Tebipenem (CAS 161715-21-5) is a highly potent, broad-spectrum carbapenem antibiotic and the active free-acid moiety of the clinical prodrug tebipenem pivoxil. In procurement and laboratory settings, it serves as a critical reference standard for in vitro antimicrobial susceptibility testing (AST) and enzymatic profiling, particularly against extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae [1]. Distinguished by its 1-beta-methyl group, Tebipenem exhibits inherent stability against renal dehydropeptidase-1 (DHP-1), eliminating the need for co-administered inhibitors during pharmacokinetic modeling [2]. Its high affinity for penicillin-binding proteins (PBPs) and robust stability profile make it an essential compound for researchers developing or benchmarking next-generation oral beta-lactam therapies.
Generic substitution or the use of related analogs fails in both in vitro and in vivo experimental designs due to distinct metabolic and structural requirements. Most critically, laboratories cannot substitute Tebipenem (the active free acid) with its commercially prevalent prodrug, tebipenem pivoxil, because the esterified prodrug lacks direct antibacterial activity and requires enzymatic cleavage by intestinal esterases to function in cell-free or in vitro microbiological assays[1]. Furthermore, substituting Tebipenem with older intravenous carbapenems like imipenem introduces confounding variables in translational models; imipenem is rapidly degraded by renal dehydropeptidase-1 (DHP-1) and mandates the co-administration of cilastatin, whereas Tebipenem's 1-beta-methyl group provides inherent enzymatic stability [1]. Finally, compared to other carbapenems, Tebipenem demonstrates significantly superior potency against critical Gram-negative pathogens, making it the non-interchangeable standard for contemporary ESBL research[2].
For in vitro antimicrobial susceptibility and Penicillin-Binding Protein (PBP) affinity assays, the active free-acid Tebipenem (CAS 161715-21-5) must be used. The clinical prodrug, tebipenem pivoxil, is an ester that lacks direct antibacterial activity until cleaved by intestinal esterases[REFS-1, REFS-2]. Procurement of the free acid is therefore mandatory for any cell-free or in vitro microbiological testing.
| Evidence Dimension | In vitro antibacterial activity |
| Target Compound Data | Directly active (Binds PBPs and inhibits cell wall synthesis) |
| Comparator Or Baseline | Tebipenem pivoxil (Inactive in vitro without esterase cleavage) |
| Quantified Difference | Absolute requirement for in vitro efficacy |
| Conditions | Broth microdilution and in vitro PBP binding assays |
Prevents costly experimental failures caused by mistakenly procuring the inactive prodrug for in vitro microbiological assays.
In comparative broth microdilution assays against clinical urinary tract infection isolates of Escherichia coli, Tebipenem demonstrates an MIC90 of 0.03 mg/L, which is 8-fold lower than the MIC90 of imipenem (0.25 mg/L) [1]. This positions Tebipenem as a highly potent reference standard for evaluating carbapenem activity against Enterobacteriaceae.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |
| Target Compound Data | 0.03 mg/L (Tebipenem) |
| Comparator Or Baseline | 0.25 mg/L (Imipenem) |
| Quantified Difference | 8-fold lower MIC90 for Tebipenem |
| Conditions | In vitro broth microdilution against E. coli clinical UTI isolates |
Ensures researchers are using a highly active carbapenem standard when benchmarking novel therapies against resistant Gram-negative pathogens.
Unlike imipenem, which is rapidly degraded by renal dehydropeptidase-1 (DHP-1) and requires co-formulation with the inhibitor cilastatin, Tebipenem features a 1-beta-methyl group that confers inherent stability against DHP-1 hydrolysis[1]. This structural advantage eliminates the need for secondary inhibitors in pharmacokinetic modeling.
| Evidence Dimension | DHP-1 Hydrolysis Resistance |
| Target Compound Data | Stable (No inhibitor required) |
| Comparator Or Baseline | Imipenem (Requires cilastatin co-administration) |
| Quantified Difference | Elimination of secondary inhibitor requirement |
| Conditions | In vivo pharmacokinetic modeling and renal clearance assays |
Simplifies experimental design in murine infection models by removing the confounding variable of a co-administered enzyme inhibitor.
Tebipenem acts as a slow tight-binding inhibitor of beta-lactamase (e.g., from Mycobacterium tuberculosis), exhibiting an apparent Km of 0.8 µM and a highly restricted kcat of 0.03 min-1 [1]. Compared to standard chromogenic substrates like nitrocefin, which are rapidly hydrolyzed, Tebipenem forms an extremely stable enzyme-drug covalent complex.
| Evidence Dimension | Enzyme turnover rate (kcat) |
| Target Compound Data | 0.03 min-1 (Tebipenem) |
| Comparator Or Baseline | Rapid hydrolysis (Standard substrates like nitrocefin) |
| Quantified Difference | Extremely slow turnover, forming a stable covalent complex |
| Conditions | In vitro enzymatic assay with M. tuberculosis beta-lactamase |
Provides biochemists with a highly stable mechanistic probe for crystallographic and kinetic studies of beta-lactamase active sites.
As the active free-acid moiety, Tebipenem is the required reference standard for broth microdilution and agar dilution assays evaluating carbapenem potency against ESBL-producing Enterobacteriaceae, bypassing the need for prodrug cleavage [1].
Due to its exceptionally low turnover rate (kcat = 0.03 min-1), Tebipenem is utilized as a slow tight-binding inhibitor to stabilize beta-lactamase enzymes for crystallographic studies and kinetic profiling [2].
Tebipenem is used in hollow-fiber infection models and murine thigh infection models to establish baseline pharmacokinetic/pharmacodynamic (PK/PD) targets (e.g., fAUC/MIC) for oral carbapenem development, offering a DHP-1 stable alternative to imipenem [1].